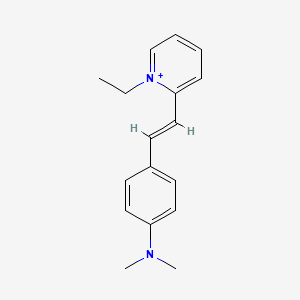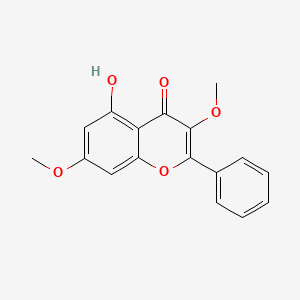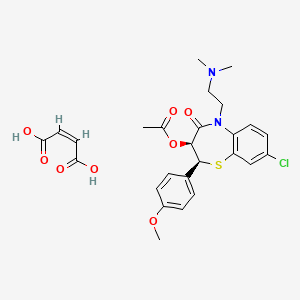
2-(4-Dimethylaminostyryl)-1-ethylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Dimethylaminostyryl)-1-ethylpyridinium is a styryl dye known for its unique photophysical properties. This compound is widely used in various scientific fields due to its ability to exhibit strong fluorescence and its sensitivity to environmental changes. It is particularly noted for its application in biological imaging and as a marker for cellular structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminostyryl)-1-ethylpyridinium typically involves the reaction of 4-dimethylaminobenzaldehyde with 1-ethylpyridinium iodide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters.
化学反应分析
Types of Reactions
2-(4-Dimethylaminostyryl)-1-ethylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted pyridinium compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Dimethylaminostyryl)-1-ethylpyridinium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and environmental changes.
Biology: Employed in cellular imaging to stain and visualize mitochondria and other cellular structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of fluorescent materials and sensors for various applications.
作用机制
The mechanism by which 2-(4-Dimethylaminostyryl)-1-ethylpyridinium exerts its effects is primarily through its interaction with cellular membranes and its ability to fluoresce under specific conditions. The compound targets mitochondrial membranes, where it accumulates and emits fluorescence, allowing for the visualization of cellular structures. The fluorescence intensity is influenced by the microenvironment, making it a valuable tool for studying cellular processes.
相似化合物的比较
Similar Compounds
- 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Comparison
2-(4-Dimethylaminostyryl)-1-ethylpyridinium is unique in its combination of high fluorescence quantum yield and sensitivity to environmental changes. Compared to similar compounds, it offers distinct advantages in terms of photostability and ease of synthesis. Its ability to selectively stain mitochondria and other cellular structures makes it particularly valuable in biological and medical research.
属性
CAS 编号 |
42457-53-4 |
|---|---|
分子式 |
C17H21N2+ |
分子量 |
253.36 g/mol |
IUPAC 名称 |
4-[2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N2/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3/h5-14H,4H2,1-3H3/q+1 |
InChI 键 |
VZWMLCVBIUHDKX-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
手性 SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |
规范 SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
相关CAS编号 |
3785-01-1 (iodide) |
同义词 |
2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)


![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)
![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)

![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)


